![molecular formula C16H17N5O2 B1671768 3-(4-吗啉代-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基)苯酚 CAS No. 1198357-79-7](/img/structure/B1671768.png)

3-(4-吗啉代-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基)苯酚

描述

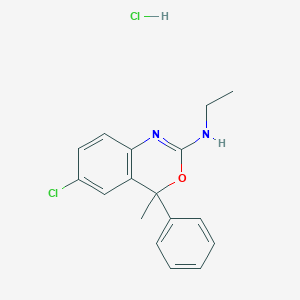

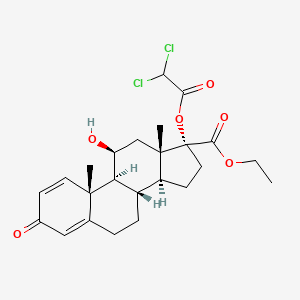

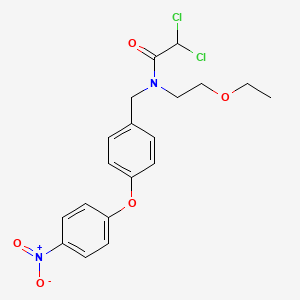

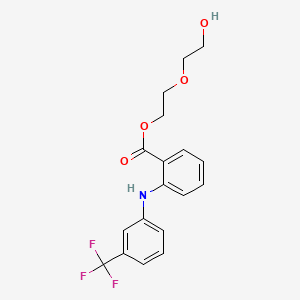

“3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol” is a chemical compound with the CAS Number: 1198357-79-7. Its molecular weight is 311.34 and its IUPAC name is 3-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol .

Synthesis Analysis

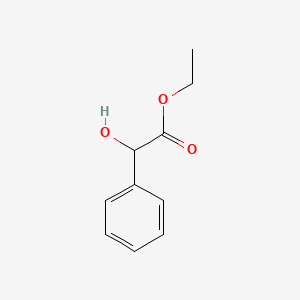

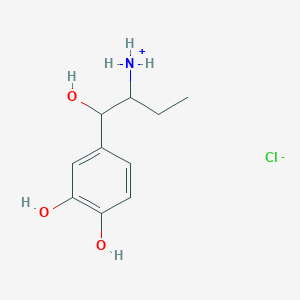

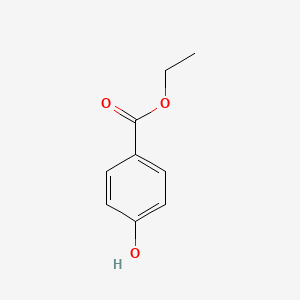

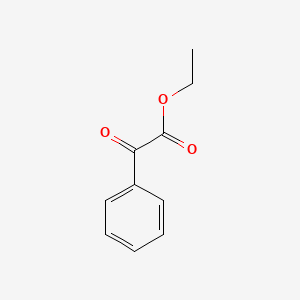

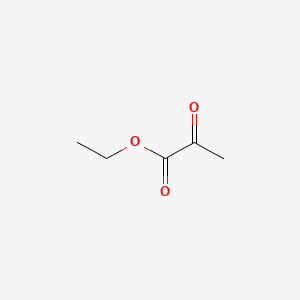

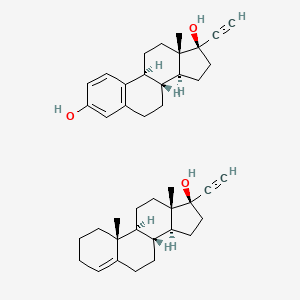

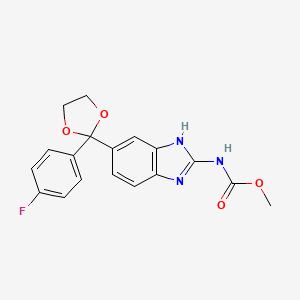

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H17N5O2 . The InChI code for this compound is 1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

Anticancer Effect on Colon Cancer Cells

ETP-45658 has shown promise in the treatment of colon cancer. It exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . The compound targets the PI3K/AKT/mTOR pathway, which plays a crucial role in tumor cell proliferation across various cancers .

Induction of Cell Death

ETP-45658 induces cell death in colon cancer cells. It upregulates apoptotic proteins while downregulating anti-apoptotic proteins . This leads to an increase in Annexin V binding, which is a marker of apoptosis .

Oxidative Stress Induction

The compound has been found to decrease TAS (Total Antioxidant Status) levels and increase TOS (Total Oxidative Status) levels . This imbalance between antioxidants and oxidants can lead to oxidative stress, which can damage cells and is often associated with cancer .

Cell Cycle Arrest

ETP-45658 has been observed to arrest the cell cycle at the G0/G1 phase . This prevents the cells from progressing through the cell cycle to divide and proliferate, thereby inhibiting the growth of the cancer .

Impairment of Mitochondrial Membrane Potential

The compound has been found to impair mitochondrial membrane potential . This can lead to the release of cytochrome c from the mitochondria into the cytosol, triggering apoptosis .

Treatment of Breast Cancer

ETP-45658 has also shown potent inhibitory effects on the proliferation of a broad range of human cancer cells, most notably suppressing the growth of breast cancer cells . It does this by inducing a potent FOXO-dependent, p53-independent cell cycle arrest phenotype .

作用机制

Target of Action

ETP-45658, also known as 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with IC50s of 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ, respectively . It also inhibits DNA-PK (IC50=70.6 nM) and mTOR (IC50=152.0 nM) .

Mode of Action

ETP-45658 interacts with its targets, the PI3Ks, to inhibit their activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in tumor cell proliferation across various cancers .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is an intracellular signaling pathway activated by various hormones and growth factors . Inhibition of this pathway by ETP-45658 leads to a potent FOXO-dependent, p53-independent cell cycle arrest . This response is characterized by the differential induction of a subset of FOXO-regulated genes .

Result of Action

ETP-45658 exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . It decreases TAS levels and increases TOS levels, upregulates apoptotic proteins while downregulating anti-apoptotic proteins . It also increases Annexin V binding, arrests the cell cycle at the G0/G1 phase, induces caspase 3/7 activity, impairs mitochondrial membrane potential, and ultimately triggers apoptosis in HT-29 cells .

Action Environment

The action of ETP-45658 can be influenced by the cellular environment, including the presence of hormones and growth factors that can activate the PI3K pathway

安全和危害

未来方向

属性

IUPAC Name |

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVRNXSHJLDZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ETP-45658?

A1: ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Q2: Which isoform of PI3K does ETP-45658 preferentially target?

A2: While ETP-45658 demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of ETP-45658 treatment []. This suggests PI3Kδ might be a critical target for ETP-45658's anti-cancer effects, at least in certain PTCL subtypes.

Q3: What are the downstream effects of ETP-45658 treatment on cellular processes?

A3: Inhibition of PI3K by ETP-45658 leads to several downstream effects, including:

- FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, ETP-45658 promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].

- Cell cycle arrest: ETP-45658 induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.

- Apoptosis: In certain cancer cell lines, such as PTCL cells, ETP-45658 demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.

Q4: What are the potential therapeutic applications of ETP-45658?

A4: ETP-45658 shows promise as a potential therapeutic agent for:

- Peripheral T-cell lymphomas (PTCL): ETP-45658 exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].

Q5: What are the potential biomarkers for predicting the efficacy of ETP-45658?

A5: Research is ongoing to identify robust biomarkers for ETP-45658 efficacy. Some potential candidates include:

- PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to ETP-45658 [].

- Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of ETP-45658 treatment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。